6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione
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Overview
Description
6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione is a complex organic compound that belongs to the class of pyrazolo-diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazole ring fused with a diazepine ring, which is further substituted with various functional groups, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-aminobutylamine with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to enhance yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of high-purity reagents and solvents, along with rigorous purification steps such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or neutral pH, temperature range 20-60°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents, temperature range 0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction conditionspresence of a base, temperature range 30-80°C.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for understanding enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and used as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer treatment.
Uniqueness
6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione stands out due to its unique structural features and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and broad range of biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C18H33N5S |
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Molecular Weight |
351.6 g/mol |
IUPAC Name |
6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione |
InChI |
InChI=1S/C18H33N5S/c1-13(2)9-22-11-15(7-5-6-8-19)20-18(24)17-16(22)12-23(21-17)10-14(3)4/h12-15H,5-11,19H2,1-4H3,(H,20,24) |
InChI Key |
SRDGVWFRHBVJPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(NC(=S)C2=NN(C=C21)CC(C)C)CCCCN |
Origin of Product |
United States |
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